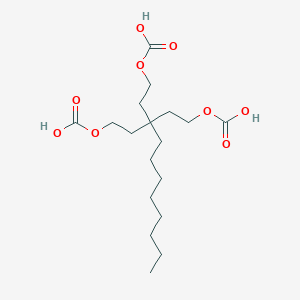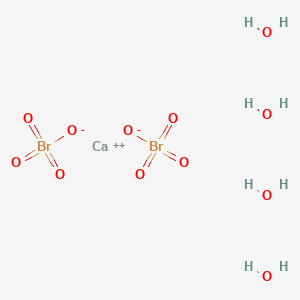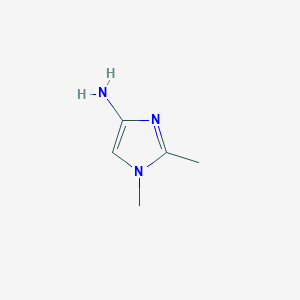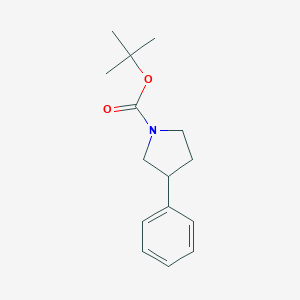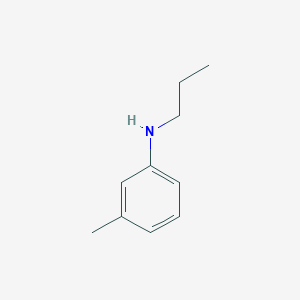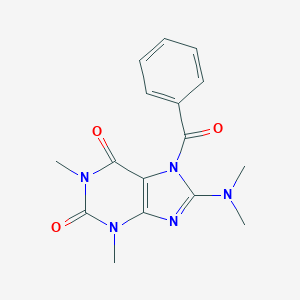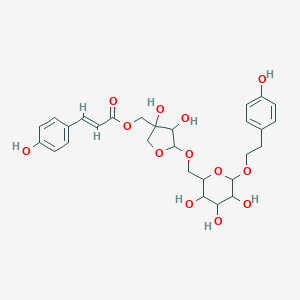
Osmanthuside I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Osmanthuside I is a natural compound that is found in the Osmanthus fragrans plant, also known as sweet osmanthus. This compound has been attracting attention from the scientific community due to its potential health benefits. In
Wirkmechanismus
The mechanism of action of Osmanthuside I is not fully understood, but it is believed to be due to its antioxidant and anti-inflammatory properties. It has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. This can help reduce oxidative stress and inflammation, which are major contributors to various diseases.
Biochemische Und Physiologische Effekte
Osmanthuside I has been shown to have various biochemical and physiological effects. It can improve cognitive function by enhancing synaptic plasticity and reducing oxidative stress in the brain. It can also protect the liver by reducing inflammation and oxidative stress. Additionally, it can reduce the risk of cardiovascular disease by improving lipid metabolism and reducing inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Osmanthuside I in lab experiments is that it is a natural compound, which makes it safer and more biocompatible than synthetic compounds. It is also readily available and relatively inexpensive. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments that target specific pathways.
Zukünftige Richtungen
There are several future directions for research on Osmanthuside I. One area of interest is its potential as a natural antioxidant and anti-inflammatory agent. Another area is its potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand its mechanism of action and its potential as a therapeutic agent for various diseases.
In conclusion, Osmanthuside I is a natural compound found in the Osmanthus fragrans plant that has potential health benefits. It can be synthesized through various methods and has been extensively studied for its antioxidant, anti-inflammatory, and anti-cancer properties. Its mechanism of action is not fully understood, but it is believed to be due to its antioxidant and anti-inflammatory properties. Future research on Osmanthuside I could lead to the development of new therapies for various diseases.
Synthesemethoden
Osmanthuside I can be synthesized through various methods, including extraction from the Osmanthus fragrans plant, chemical synthesis, and biotransformation. The most common method is the extraction from the plant, which involves the use of solvents and chromatography to isolate the compound. Chemical synthesis and biotransformation methods are more complex and require specialized knowledge and techniques.
Wissenschaftliche Forschungsanwendungen
Osmanthuside I has been studied extensively for its potential health benefits. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. Studies have also shown that it can improve cognitive function, protect the liver, and reduce the risk of cardiovascular disease.
Eigenschaften
CAS-Nummer |
149155-71-5 |
|---|---|
Produktname |
Osmanthuside I |
Molekularformel |
C28H34O13 |
Molekulargewicht |
578.6 g/mol |
IUPAC-Name |
[3,4-dihydroxy-5-[[3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]oxolan-3-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C28H34O13/c29-18-6-1-16(2-7-18)5-10-21(31)39-14-28(36)15-40-27(25(28)35)38-13-20-22(32)23(33)24(34)26(41-20)37-12-11-17-3-8-19(30)9-4-17/h1-10,20,22-27,29-30,32-36H,11-15H2/b10-5+ |
InChI-Schlüssel |
IGGZLIGWWTVKMJ-BJMVGYQFSA-N |
Isomerische SMILES |
C1C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=C(C=C3)O)O)O)O)O)(COC(=O)/C=C/C4=CC=C(C=C4)O)O |
SMILES |
C1C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=C(C=C3)O)O)O)O)O)(COC(=O)C=CC4=CC=C(C=C4)O)O |
Kanonische SMILES |
C1C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=C(C=C3)O)O)O)O)O)(COC(=O)C=CC4=CC=C(C=C4)O)O |
Synonyme |
2-(4-hydroxyphenyl)ethyl 5-O-trans-p-coumaroyl-beta-D-apiosyl(1-6)-beta-D-glucopyranoside osmanthuside I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



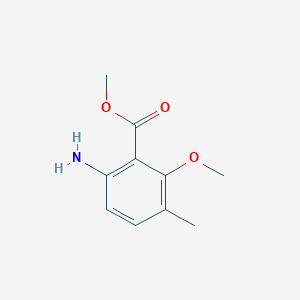
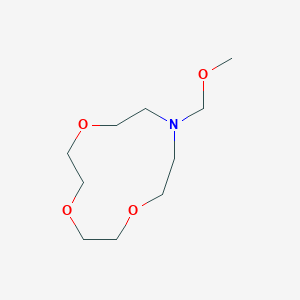
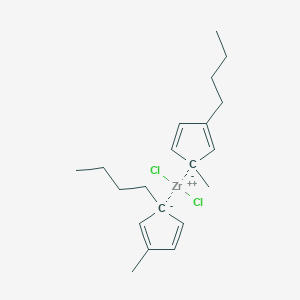
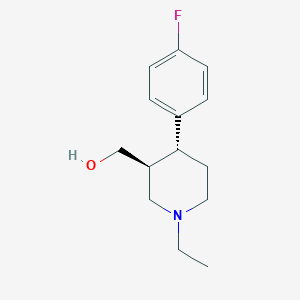
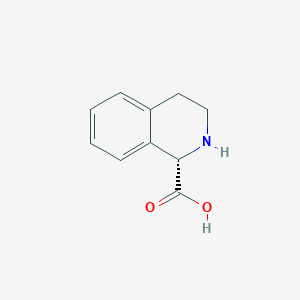
![6-(Trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B116296.png)
![1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine](/img/structure/B116297.png)
